4-Phenylmorpholine 4-oxide

Description

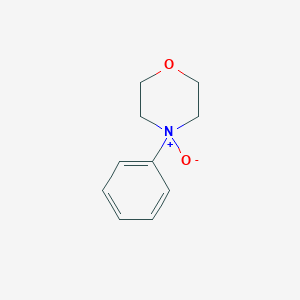

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-oxido-4-phenylmorpholin-4-ium |

InChI |

InChI=1S/C10H13NO2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

NNNOAICFSKXPGC-UHFFFAOYSA-N |

SMILES |

C1COCC[N+]1(C2=CC=CC=C2)[O-] |

Canonical SMILES |

C1COCC[N+]1(C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Nuclear Magnetic Resonance Nmr Spectroscopy:

1H and 13C Chemical Shifts: The formation of the N-oxide bond (N+-O-) causes a significant deshielding effect on the adjacent carbon and hydrogen atoms. This results in a downfield shift in the NMR spectra for the protons and carbons on the carbons alpha to the nitrogen atom compared to the parent amine. nih.govacs.orglew.ro For saturated azaheterocycles, these N-oxidation shifts can be substantial, with β-carbon effects ranging from +1.22 to +18.15 ppm and γ-carbon effects ranging from -7.6 to +5.7 ppm. lew.ro Computational methods can be employed to predict these chemical shift changes. nih.gov

2D NMR: While no specific 2D NMR data exists for 4-phenylmorpholine (B1362484) 4-oxide, techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of the proton and carbon signals and for confirming the molecular structure if the compound were to be synthesized and characterized.

Vibrational Spectroscopy Ft Ir & Raman :

N-O Stretching Frequencies: The characteristic N-O stretching vibration is a key feature in the vibrational spectra of amine N-oxides. For tertiary aliphatic amine N-oxides, this band typically appears in the 930–970 cm-1 region of the FT-IR spectrum. acs.orgthieme-connect.de For example, the related compound 1-phenethylpiperidine (B1209527) N-oxide exhibits an IR absorption band at 962 cm-1. rsc.org In Raman spectroscopy, this vibration is also observed; trimethylamine (B31210) N-oxide shows a Raman line near 950 cm-1. ias.ac.in The exact frequency can be influenced by the electronic environment, with heterocyclic aromatic N-oxides like pyridine (B92270) N-oxide showing this stretch at a much higher frequency (e.g., ~1254 cm-1) due to resonance. ias.ac.in

Molecular Conformation: Vibrational spectroscopy can also provide insights into molecular conformation and intermolecular interactions. The strong polarity of the N-O bond makes amine N-oxides potent hydrogen bond acceptors, a phenomenon that can be studied using IR spectroscopy. thieme-connect.de

Without published experimental data for 4-Phenylmorpholine (B1362484) 4-oxide, a detailed and scientifically accurate article adhering to the requested structure cannot be generated.

Advanced Spectroscopic and Diffraction Based Characterization of 4 Phenylmorpholine 4 Oxide

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and investigating the structural integrity of compounds through fragmentation analysis. For 4-Phenylmorpholine (B1362484) 4-oxide (C₁₀H₁₃NO₂), the calculated monoisotopic mass is 179.0946 g/mol . guidechem.com

In a typical electron ionization (EI) mass spectrum of 4-Phenylmorpholine 4-oxide, the molecular ion peak ([M]⁺•) would be observed at an m/z of 179. A primary and highly characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]), which would yield a prominent fragment ion at m/z 163. This fragment corresponds to the radical cation of the parent amine, 4-phenylmorpholine.

Subsequent fragmentation of the m/z 163 ion would likely follow pathways characteristic of N-phenyl amines and morpholine (B109124) rings. This includes cleavage of the morpholine ring. For instance, analysis of related methylphenmetrazine isomers shows fragmentation of the morpholine ring, leading to characteristic ions. nih.gov A proposed fragmentation for this compound would involve the initial loss of oxygen, followed by cleavages within the morpholine ring structure, leading to smaller charged fragments.

Table 1: Predicted Major Mass Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 179 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion ([M]⁺•) |

| 163 | [C₁₀H₁₃NO]⁺• | Loss of Oxygen atom from the N-oxide ([M-O]⁺•) |

| 148 | [C₉H₁₀NO]⁺ | Loss of CH₃ from the m/z 163 fragment |

| 131 | [C₉H₉N]⁺• | Loss of ethylene (B1197577) oxide from the molecular ion |

| 105 | [C₇H₇N]⁺• | Benzene ring with attached nitrogen group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl (B1604629) fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful methods for probing the electronic transitions within a molecule. The electronic properties of this compound are dictated by the phenyl chromophore, the morpholine ring, and the N-oxide group. The N-oxide functional group acts as an auxochrome, modifying the absorption characteristics of the phenyl ring.

While specific experimental UV-Vis spectra for this compound are not widely published, data from the parent compound, 4-phenylmorpholine, provides a useful reference. Studies on 4-phenylmorpholine reveal electronic transitions corresponding to both n→π* and π→π* transitions. nist.gov The introduction of the N-oxide group is expected to cause a bathochromic (red) shift in these absorption bands due to its electron-donating nature, which influences the energy levels of the molecular orbitals.

The phenylmorpholine moiety is known to act as an effective electron donor in donor-acceptor-donor (D-A-D) type fluorophores designed for near-infrared (NIR-II) emission. nih.govrsc.org In these systems, the phenylmorpholine unit participates in intramolecular charge transfer (ICT), a process fundamental to fluorescence. nih.gov This suggests that this compound itself has the potential for fluorescent behavior, although detailed studies on its emission spectrum and quantum yield are required for confirmation. Research on related complex morpholine derivatives has utilized experimental and theoretical (TD-DFT) methods to analyze UV-Vis spectra and predict electronic transitions, an approach that would be directly applicable to this compound. researchgate.netresearchgate.net

Table 2: Comparative UV-Vis Absorption Data for the Parent Compound, 4-Phenylmorpholine

| Solvent | λmax (nm) | Transition Type |

| Cyclohexane | 246 | π→π |

| Methanol | 252 | π→π |

| Dichloroethane | 250 | π→π* |

Data sourced from studies on 4-phenylmorpholine and is provided for comparative purposes. nist.gov

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A comprehensive single-crystal X-ray diffraction study for this compound (C₁₀H₁₃NO₂) is not publicly available in crystallographic databases as of this writing. However, structural insights can be gleaned from analyses of related compounds. X-ray studies on N-methylmorpholine-N-oxide (NMMO) show that the morpholine ring adopts a chair conformation with an axial N-O bond. researchgate.net In the anhydrous crystal of NMMO, the N-O bonds of adjacent molecules are oriented in an antiparallel fashion. researchgate.net Furthermore, the crystal structure of NMMO monohydrate reveals that the N-oxide oxygen atom is a potent hydrogen bond acceptor, participating in an extensive hydrogen bond network with water molecules. researchgate.net

Based on these related structures, it can be predicted that in the solid state, this compound would likely exhibit a chair conformation for the morpholine ring. The crystal packing would be significantly influenced by intermolecular forces, including potential hydrogen bonding involving the N-oxide oxygen if co-crystallized with protic solvents, and π-π stacking interactions between the aromatic phenyl rings of adjacent molecules.

Table 3: Illustrative Crystallographic Data for a Related Morpholine Compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-Methylmorpholine-N-Oxide | C₅H₁₁NO₂ | Monoclinic | P2₁/c | 8.841 | 5.923 | 11.597 | 107.97 |

Data for N-Methylmorpholine-N-Oxide is provided as a structural analogue to infer potential crystal characteristics.

Computational and Theoretical Investigations of 4 Phenylmorpholine 4 Oxide

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 4-phenylmorpholine (B1362484) and its N-oxide derivative. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) for Ground State Properties and Molecular Conformations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of morpholine (B109124) derivatives. For the related compound, N-phenylmorpholine-4-carboxamide benzene-1,2-diamine (PMCBD), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine its structural and chemical properties nih.gov. Such calculations provide optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data nih.gov.

In a study on the ozonation of N-phenylmorpholine, DFT calculations were crucial in understanding the reaction mechanism. These calculations showed that the activation energy for hydrogen abstraction from the carbon alpha to the nitrogen is significantly influenced by the solvent, decreasing from 7.6 kcal/mol in a vacuum to 1.6 kcal/mol in acetonitrile (B52724) researchgate.net. This highlights the ability of DFT to model molecular conformations and their energetics in different environments researchgate.net.

For 4-phenylmorpholine itself, DFT calculations at the TDDFT/B3LYP/6-31G* level were used to determine its optimized structure in various solvents ajol.inforesearchgate.net. These studies revealed that the dipole moment and dihedral angles of 4-phenylmorpholine increase with the polarity of the solvent, suggesting that the molecule becomes more planar and reactive in polar environments ajol.inforesearchgate.netajol.info.

Table 1: Calculated Dipole Moment and Dihedral Angle of 4-Phenylmorpholine in Different Solvents

| Solvent | Dipole Moment (Debye) | Dihedral Angle (C14-N1-C2-C3) (°) |

| Methanol | Highest Value | 166.55 |

| Cyclohexane | Lowest Value | 165.457 |

Data sourced from a study using DFT/B3LYP/6-31G level of theory. researchgate.net*

Ab Initio Methods for High-Accuracy Electronic Structure Predictions

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic structure predictions. For instance, in the study of the ozonation of N-phenylmorpholine, ab initio molecular orbital theory was used alongside DFT to investigate the reaction mechanism sci-hub.se. The interpretation of photoelectron spectra of related enol ethers was assisted by ab initio quantum chemical calculations with complete geometry optimization using the Gaussian-98 system of programs with a 6-31G* basis set thieme-connect.de. For substituted 4-halo pyridine (B92270) N-oxide derivatives, ab initio calculations at the RHF and MP2 levels with the 6-31++G** basis set were used to determine the energies of formation of homocomplexed cations and their Gibbs free energies in a vacuum nih.gov. These high-level calculations are critical for obtaining precise electronic properties and understanding intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Derived Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to study the HOMO-LUMO energy gap nih.gov. Similarly, for N-Phenylmorpholine-4-carbothioamide (HPMCT), the HOMO and LUMO energies were calculated to be -5.793 eV and -1.232 eV, respectively, resulting in an energy gap of 4.561 eV mdpi.com. This information is crucial for predicting how the molecule will interact with other reagents mdpi.com.

The analysis of HOMO and LUMO also helps in understanding electronic transitions. For 4-phenylmorpholine, it was found that the observed electronic transitions are of the n→Π* and Π→Π* types ajol.infoajol.info.

Table 2: Calculated Quantum Chemical Parameters for N-Phenylmorpholine-4-carbothioamide (HPMCT)

| Parameter | Value |

| HOMO Energy | -5.793 eV |

| LUMO Energy | -1.232 eV |

| Energy Gap (ΔE) | 4.561 eV |

| Ionization Potential | 5.793 |

| Electron Affinity | 1.232 |

| Dipole Moment | 3.817 Debye |

| Hardness | 2.2805 |

Data sourced from DFT calculations. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. The MEP is calculated from the total charge distribution (electrons and nuclei) and is often mapped onto the electron density surface researchgate.net.

In the study of N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, MEP analysis was used to understand the molecule's size, shape, charge density distribution, and the sites of chemical reactivity nih.gov. The MEP map provides a visual representation of the electrophilic and nucleophilic regions, which is crucial for understanding intermolecular interactions and biological recognition processes researchgate.net. For a new mercury complex involving a Schiff base ligand, the MEP surface showed that the most negative potential was over the iodide anions, while the most positive regions were over the hydrogen atoms, indicating the likely sites for interaction ics.ir.

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the energy landscapes, including transition states and intermediates.

A notable example is the investigation of the regioselective oxidation of N-phenylmorpholine by ozone researchgate.net. DFT calculations revealed that the reaction proceeds through the insertion of ozone at a C-H bond of the morpholine ring. The calculations showed a significantly lower energy barrier for the attack of ozone at the carbon alpha to the nitrogen compared to the carbon alpha to the oxygen, explaining the observed regioselectivity researchgate.netsci-hub.se. The study also demonstrated that the energy barrier decreases with increasing solvent polarity, which is consistent with higher reaction conversions observed in more polar solvents researchgate.net.

Table 3: Activation Energy for Hydrogen Abstraction from N-Phenylmorpholine by Ozone

| Solvent | Activation Energy (kcal/mol) |

| Vacuum | 7.6 |

| Dichloromethane (B109758) | 2.6 |

| Acetonitrile | 1.6 |

Data sourced from DFT calculations. researchgate.net

Solvent Effects on Molecular Properties and Reactivity through Continuum Models

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models are a common computational approach to account for these effects.

In the study of 4-phenylmorpholine, time-dependent density functional theory (TDDFT) calculations incorporating a continuum model for different solvents were performed ajol.inforesearchgate.netajol.info. The results indicated that both the dipole moment and the dihedral angles of the molecule increase with the polarity of the solvent ajol.inforesearchgate.netajol.info. This suggests a greater charge distribution and a more planar conformation in polar solvents, which in turn is predicted to enhance the reactivity of 4-phenylmorpholine ajol.inforesearchgate.net. These theoretical predictions were found to be in strong agreement with experimental UV-Visible spectroscopic data ajol.inforesearchgate.netajol.info.

Furthermore, investigations into the ozonation of N-phenylmorpholine highlighted the dramatic effect of the solvent on the reaction's activation energy, as modeled by DFT calculations researchgate.net. The activation energy for the rate-determining hydrogen abstraction step was found to decrease significantly as the solvent polarity increased from a vacuum to dichloromethane and then to acetonitrile, rationalizing the experimental observation of higher reaction rates in more polar media researchgate.net.

Applications of 4 Phenylmorpholine 4 Oxide in Advanced Organic Synthesis and Catalysis

4-Phenylmorpholine (B1362484) 4-oxide as a Ligand in Transition Metal Catalysis

The utility of N-oxides as ligands in transition metal catalysis is well-established, with pyridine (B92270) N-oxide derivatives being the most studied examples. 4-Phenylmorpholine 4-oxide offers a distinct steric and electronic profile compared to aromatic N-oxides, making it an intriguing ligand for modifying the reactivity and selectivity of metal catalysts. The oxygen atom serves as the primary coordination site, acting as a hard donor that can stabilize transition metals in various oxidation states.

The synthesis of coordination complexes involving this compound follows general protocols established for other N-oxide ligands. Typically, the reaction involves the combination of a metal salt (e.g., halides, acetates, or perchlorates of metals like palladium, copper, rhodium, or ruthenium) with the N-oxide ligand in a suitable solvent. The resulting complex's geometry and coordination number are influenced by the metal's nature, its oxidation state, and the stoichiometry of the reactants.

The design of these complexes allows for the fine-tuning of the catalyst's properties. For instance, modifications to the phenyl ring of this compound can alter the electronic properties of the metal center. Electron-donating substituents on the phenyl ring can increase the electron density on the metal, which may enhance its catalytic activity in oxidative addition steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Table 1: Examples of Potential Metal Complexes with this compound

| Metal Precursor | Potential Complex Structure | Target Application Area |

|---|---|---|

| Pd(OAc)₂ | [Pd(4-Ph-MorphO)₂Cl₂] | Cross-coupling reactions |

| CuI | [Cu(4-Ph-MorphO)I] | C-H functionalization |

| Rh₂(OAc)₄ | [Rh₂(OAc)₄(4-Ph-MorphO)₂] | Carbene transfer reactions |

Note: This table is illustrative of potential complexes based on known coordination chemistry of N-oxides.

While specific studies detailing the use of this compound as a ligand in major catalytic reactions are still emerging, the known reactivity of analogous N-oxide complexes suggests significant potential. Transition metal complexes are fundamental tools for forging carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds, which are central to the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov

In the context of C-H functionalization, N-oxide ligands can play a crucial role. For example, related compounds like N-methylmorpholine N-oxide have been used as oxidants in copper-catalyzed C-H fluorination reactions. nih.gov As a ligand, this compound could potentially stabilize the high-valent metal intermediates often invoked in C-H activation cycles. This could facilitate challenging cross-coupling reactions, such as the arylation of unactivated C-H bonds.

The formation of new C-C bonds via reactions like the Heck, Suzuki, or Sonogashira couplings could also be influenced by this compound as a ligand. By modulating the steric and electronic environment of a palladium catalyst, for instance, this N-oxide ligand could potentially improve catalyst stability, turnover numbers, and selectivity for specific products. researchgate.net

Role in Stereoselective Organic Transformations

The development of methods for stereoselective synthesis is a key goal in modern organic chemistry, particularly for the production of enantiomerically pure pharmaceuticals. While the direct application of this compound as a chiral ligand is not possible due to its achiral nature, it can be incorporated into chiral catalyst designs. For instance, chiral variants of the ligand could be synthesized by introducing stereocenters on the morpholine (B109124) ring or by using a chiral substituent on the phenyl group.

Such chiral N-oxide ligands could be employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and aldol (B89426) reactions. The coordination of the N-oxide to a metal center would create a defined chiral environment, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer in excess.

Function as a Directing Group in Regioselective Functionalization Reactions

One of the most powerful strategies in modern synthetic chemistry is the use of directing groups to control the regioselectivity of C-H functionalization reactions. mdpi.com The N-oxide moiety is a well-established directing group, capable of guiding metal catalysts to specific C-H bonds. researchgate.net In the case of this compound, the N-oxide oxygen can coordinate to a metal center (e.g., Pd, Rh, Ru), positioning it in close proximity to the ortho C-H bonds of the phenyl ring.

This coordination facilitates the cleavage of a specific ortho C-H bond through a cyclometalation process, forming a stable five-membered metallacycle intermediate. This intermediate can then react with a variety of coupling partners to introduce new functional groups at the ortho position with high selectivity. This approach avoids the need for pre-functionalized starting materials and the often complex mixture of isomers obtained through classical electrophilic aromatic substitution.

Table 2: Potential Regioselective Reactions Directed by the N-Oxide Group

| Reaction Type | Metal Catalyst | Coupling Partner | Product Type |

|---|---|---|---|

| Arylation | Pd(II) | Arylboronic acids | 2-Aryl-1-(morpholino-N-oxide)benzene |

| Alkenylation | Rh(III) | Alkenes | 1-(Morpholino-N-oxide)-2-vinylbenzene |

| Acetoxylation | Pd(II) | Acetic Anhydride | 2-Acetoxyphenylmorpholine 4-oxide |

This directing group ability makes this compound a valuable scaffold for the synthesis of ortho-substituted phenylmorpholine derivatives, which can be important intermediates for bioactive molecules.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Host-guest chemistry, a central concept in this field, focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule.

This compound possesses structural features that make it an excellent candidate for integration into supramolecular systems.

The Phenyl Group: This aromatic ring can act as a 'guest' by fitting into the hydrophobic cavities of 'host' molecules like cyclodextrins or calixarenes.

The N-Oxide Group: This highly polar and hydrogen-bond-accepting group can participate in directed hydrogen bonding interactions to form well-ordered assemblies, such as tapes, sheets, or three-dimensional networks.

The combination of these features allows for the design of complex host-guest systems. For example, this compound could be encapsulated within a cyclodextrin (B1172386) host, with the phenyl ring inside the cavity and the polar N-oxide group interacting with the hydroxyl groups on the cyclodextrin rim. Such encapsulation can modify the compound's physical properties, such as its solubility, and could be used to control its reactivity in the solid state.

Future Directions and Emerging Research Areas for 4 Phenylmorpholine 4 Oxide

Development of Sustainable and Green Synthetic Approaches for N-Oxides

The chemical industry's shift towards environmentally responsible practices has spurred the development of green synthetic methods for N-oxides. rasayanjournal.co.in Traditional oxidation methods often rely on stoichiometric and sometimes hazardous oxidants. researchgate.net The future of 4-Phenylmorpholine (B1362484) 4-oxide synthesis lies in the adoption of cleaner, more efficient, and sustainable catalytic systems.

Key areas of development include:

Hydrogen Peroxide as a Green Oxidant: Hydrogen peroxide (H₂O₂) is considered an ideal green oxidant because its only byproduct is water. rsc.org Its use in the synthesis of N-oxides offers a significant environmental advantage. rsc.orgias.ac.in Research is focused on developing catalysts that can efficiently activate H₂O₂ for the oxidation of tertiary amines like 4-phenylmorpholine. ias.ac.inacs.org While the uncatalyzed reaction with H₂O₂ can be slow and require a large excess of the oxidant, metal-catalyzed protocols can enhance reaction rates and efficiency. acs.orgnih.gov

Catalyst-Free and Metal-Free Systems: To further improve the green credentials of N-oxide synthesis, catalyst-free and metal-free reaction conditions are being explored. nih.gov These approaches reduce the risk of metal contamination in the final product and simplify purification processes. nih.gov For instance, methods utilizing tert-butyl nitrite (B80452) as a nitrogen monoxide source in environmentally friendly solvents like ethanol (B145695) and water have been developed for synthesizing other heterocyclic N-oxides. nih.gov

Electrochemical Synthesis: Electrochemical methods represent a promising green technology for N-oxide synthesis. acs.org These methods can avoid the need for chemical oxidants altogether, instead using electricity to drive the oxidation process. acs.org

Biomimetic Catalysis: Drawing inspiration from biological systems, researchers are developing biomimetic catalysts that can perform oxidations under mild conditions. nih.gov For example, ruthenium-based catalysts have been shown to mimic the function of cytochrome P-450 in oxidizing tertiary amines. nih.gov

Table 1: Comparison of Green Synthetic Approaches for N-Oxides

| Method | Oxidant | Key Advantages | Challenges |

|---|---|---|---|

| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide | Green byproduct (water), high atom economy. rsc.orgnih.gov | Can be slow without a catalyst, removal of excess H₂O₂ can be difficult. nih.gov |

| Catalyst-Free/Metal-Free | Various (e.g., TBN) | Reduces metal contamination, simplifies purification. nih.gov | May require specific reaction conditions or reagents. nih.gov |

| Electrochemical Synthesis | Electricity | Avoids chemical oxidants, high degree of control. acs.org | May require specialized equipment. |

| Biomimetic Catalysis | e.g., t-BuOOH, O₂ | High efficiency, mild reaction conditions. nih.gov | Catalyst complexity and cost. |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 4-Phenylmorpholine 4-oxide at an atomic level. Advanced modeling techniques are becoming indispensable for elucidating reaction mechanisms, predicting properties, and guiding experimental design.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT can be employed to:

Predict bond lengths, bond angles, and dihedral angles. researchgate.net

Analyze vibrational spectra to aid in experimental characterization. researchgate.net

Calculate activation energies for different reaction pathways, providing insight into regioselectivity and reaction mechanisms. researchgate.net

Model intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the properties of N-oxides in different environments. nih.govnih.gov

Predictive Modeling of Physicochemical Properties: Computational tools like EPIWIN can be used to predict properties such as partition coefficients and water solubility. However, for surface-active molecules like some amine oxides, the accuracy of these predictions can be limited, highlighting the need for more sophisticated models. oecd.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. For N-oxides, (Q)SAR models are being developed to predict properties like mutagenicity, which is crucial for regulatory purposes and drug safety assessment. nih.gov

Table 2: Applications of Computational Modeling for this compound

| Modeling Technique | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structure. researchgate.netresearchgate.net | Geometries, activation energies, vibrational frequencies. researchgate.netresearchgate.net |

| Predictive Property Models | Estimation of physicochemical properties. oecd.org | Partition coefficient, water solubility. oecd.org |

| (Q)SAR | Prediction of biological activity and toxicity. nih.gov | Mutagenicity, pharmacokinetics. nih.gov |

Exploration of Novel Reactivity Patterns and Synthetic Utilities

The N-oxide functional group imparts unique reactivity to molecules, opening up a wide range of synthetic possibilities. acs.orgnih.gov Future research on this compound will likely focus on uncovering new reactions and expanding its utility as a synthetic intermediate.

C-H Functionalization: The development of methods for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. Research into the C-H functionalization of pyridine (B92270) N-oxides has led to the development of green and efficient methods for synthesizing substituted ureas. rsc.org Similar strategies could be applied to this compound to create a diverse range of derivatives.

Rearrangement Reactions: N-oxides can undergo characteristic rearrangement reactions, such as the Meisenheimer rearrangement and the Polonovski reaction. acs.orgnih.gov Exploring these rearrangements with this compound could lead to the synthesis of novel heterocyclic structures.

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral N-oxides is an active area of research. researchgate.netliverpool.ac.uk These chiral N-oxides can serve as valuable building blocks for the synthesis of biologically active molecules and chiral ligands. researchgate.net

Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, such as the carbonyl group. nih.gov This property has been exploited in drug design to improve the pharmacological properties of lead compounds. nih.gov Future research could explore the use of the this compound moiety as a bioisosteric replacement in the design of new therapeutic agents.

Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Discovery

The integration of high-throughput experimentation (HTE) and artificial intelligence (AI) is revolutionizing the field of chemical discovery. acs.orgnih.gov These technologies can accelerate the pace of research by enabling the rapid screening of reaction conditions and the prediction of promising new molecules.

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a large number of experiments, making it possible to quickly optimize reaction conditions and screen for new catalysts. mdpi.com For the synthesis of this compound and its derivatives, HTE can be used to:

Rapidly identify the optimal solvent, base, and temperature for a given reaction.

Screen libraries of potential catalysts to find the most active and selective one.

Artificial Intelligence (AI) in Drug Discovery: AI and machine learning (ML) are increasingly being used to analyze large datasets and make predictions about the properties and activities of molecules. nih.gov In the context of this compound, AI could be used to:

Predict the biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

Develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the design of safer and more effective drugs.

Identify potential new applications for this compound and related compounds by mining existing chemical and biological data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenylmorpholine 4-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves oxidation of 4-phenylmorpholine using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example:

- Step 1 : Dissolve 4-phenylmorpholine in a polar aprotic solvent (e.g., dichloromethane).

- Step 2 : Add H₂O₂ (30%) dropwise at 0–5°C to minimize side reactions.

- Step 3 : Stir at room temperature for 12–24 hours, monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Key Variables : Excess oxidant, temperature, and solvent polarity critically affect yield and purity. For analogs like N-methylmorpholine N-oxide (NMMO), yields >90% are achievable under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the N-oxide moiety via deshielded resonances (e.g., δ 3.5–4.5 ppm for adjacent protons). Compare with 4-phenylmorpholine to confirm oxidation .

- Mass Spectrometry (MS) : Look for the molecular ion peak (M⁺) and characteristic fragmentation (e.g., loss of oxygen or phenyl groups). For NMMO, the parent peak at m/z 117 is diagnostic .

- FT-IR : Confirm N-O stretching vibrations at 950–1250 cm⁻¹ .

Q. What is the role of this compound in oxidation reactions, and how does it compare to N-methylmorpholine N-oxide (NMMO)?

- Methodological Answer :

- Mechanism : Acts as a co-oxidant in transition-metal-catalyzed oxidations (e.g., Sharpless epoxidation) by stabilizing metal-oxo intermediates.

- Comparison with NMMO : The phenyl group enhances electron-withdrawing effects, potentially increasing oxidative stability but reducing solubility in aqueous systems. NMMO is preferred in cellulose dissolution due to its hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Case Study : If NMR signals suggest multiple conformers (e.g., due to restricted rotation), use variable-temperature NMR to observe coalescence.

- Cross-Validation : Combine X-ray crystallography (for solid-state structure) with DFT calculations to reconcile discrepancies between experimental and theoretical spectra .

- Reproducibility : Document solvent, concentration, and instrument parameters rigorously to ensure replicability .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Byproduct Source : Overoxidation or decomposition under acidic conditions.

- Mitigation :

- Use stoichiometric H₂O₂ and avoid excess acid.

- Add radical scavengers (e.g., BHT) to suppress free-radical pathways.

- Monitor reaction pH (neutral to slightly basic) to stabilize the N-oxide .

Q. How do solvent systems influence the reactivity of this compound in catalytic cycles?

- Methodological Answer :

- Polar Solvents (e.g., DMF, DMSO): Enhance solubility of ionic intermediates but may coordinate to metal catalysts, reducing efficiency.

- Nonpolar Solvents (e.g., toluene): Favor hydrophobic substrates but limit N-oxide solubility.

- Optimization Table :

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Notes |

|---|---|---|---|

| DMF | 36.7 | 0.45 | Risk of side coordination |

| Toluene | 2.4 | 0.12 | Limited solubility |

| CH₂Cl₂ | 8.9 | 0.32 | Balanced choice |

Data Contradiction Analysis

Q. How should researchers address inconsistent yields reported for this compound synthesis across studies?

- Methodological Answer :

- Variables to Audit :

Oxidant Purity : Commercial H₂O₂ often contains stabilizers that inhibit reactions.

Moisture Sensitivity : N-oxides are hygroscopic; use anhydrous conditions for reproducibility.

Catalyst Trace Metals : Even ppm-level impurities (e.g., Fe³⁺) can alter reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.